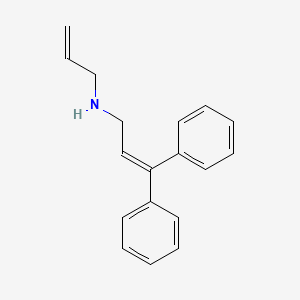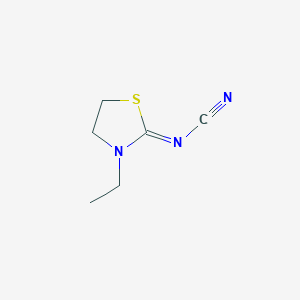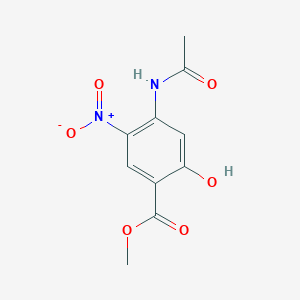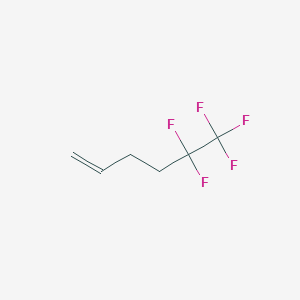
1,3-Propanedione, 2-fluoro-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 2-fluoro-1,3-diphenyl-: is a fluorinated derivative of 1,3-diphenyl-1,3-propanedione. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a fluorine atom in its structure significantly alters its reactivity and physical properties compared to its non-fluorinated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- typically involves the fluorination of 1,3-diphenyl-1,3-propanedione. One common method is the use of electrophilic fluorinating agents such as Selectfluor™ or N-fluoropyridinium salts. The reaction conditions often include the presence of additives like water to facilitate enolization, which is crucial for the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve batch or flow techniques using elemental fluorine (F2). This method requires specialized handling techniques due to the high reactivity and toxicity of elemental fluorine .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, where the presence of fluorine imparts desirable properties such as increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. For instance, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the prevention of oxidative damage and cancer .
Comparison with Similar Compounds
1,3-Diphenyl-1,3-propanedione: The non-fluorinated counterpart.
2-Benzoylacetophenone: Another structurally similar compound.
1,3-Diphenylpropane-1,3-dione: A similar compound with different substituents.
Uniqueness: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties.
Properties
CAS No. |
109801-24-3 |
|---|---|
Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
2-fluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11FO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
IXZWNYYDBKAYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)





![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)

![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
